![molecular formula C24H22N2OS B2611685 N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-70-2](/img/structure/B2611685.png)
N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is an organic compound with a complex structure that includes both indole and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic attack on the indole derivative.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group. This reaction is typically carried out in the presence of a base like triethylamine (TEA) to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the acetamide group using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs), influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide: shares structural similarities with other indole derivatives such as:
Uniqueness
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole and acetamide groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
Synthesis
The synthesis of this compound involves several key steps. The compound can be synthesized through a multi-step process starting from 2-(1H-indol-3-yl)acetic acid, followed by the formation of intermediates that incorporate the desired phenyl and sulfanyl groups.
Synthetic Pathway Overview:
- Formation of Indole Derivative: The initial step involves the reaction of 2-(1H-indol-3-yl)acetic acid with appropriate reagents to form an indole derivative.
- Sulfanylation Reaction: The indole derivative is then reacted with a sulfanyl reagent to introduce the sulfanyl group.
- Acetamide Formation: Finally, the resulting compound is reacted with an acetamide to yield the target compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds containing indole and sulfanyl moieties exhibit significant anticancer activity. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer)
- CEM (human T-cell leukemia)
The compound showed an IC50 value indicating effective cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .
Antibacterial Activity
In addition to its anticancer properties, this compound has also been screened for antibacterial activity. Preliminary results indicate effectiveness against several bacterial strains, with notable inhibition zones observed in agar diffusion assays. Further quantitative analysis is required to determine minimum inhibitory concentrations (MICs).
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various models. The compound demonstrated a reduction in inflammatory markers in vitro and in vivo models, indicating its potential therapeutic role in inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of similar compounds with indole and sulfanyl functionalities:
- Study on Indole Derivatives: A study published in Bioorganic & Medicinal Chemistry highlighted that indole derivatives exhibit promising anticancer activity through apoptosis induction in cancer cells .
- Antibacterial Screening: Research conducted on related sulfanyl compounds revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Inflammation Models: A study investigating the anti-inflammatory effects of sulfanyl compounds showed that they effectively reduced edema in animal models .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-16-12-17(2)14-19(13-16)25-22(27)15-28-24-20-10-6-7-11-21(20)26-23(24)18-8-4-3-5-9-18/h3-14,26H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCGRRSOLWNPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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